molecular formula C18H32O3 B1237178 12-Keto-oleic acid CAS No. 5455-97-0

12-Keto-oleic acid

Cat. No.: B1237178
CAS No.: 5455-97-0
M. Wt: 296.4 g/mol
InChI Key: QHEOVCWNVASAFS-XFXZXTDPSA-N
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Description

12-Keto-oleic acid is a fascinating compound belonging to the family of oxygenated fatty acids It is characterized by the presence of a keto group at the 12th carbon of the oleic acid chain

Scientific Research Applications

12-Keto-oleic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex molecules and polymers.

    Biology: It is used in studies related to lipid metabolism and signaling pathways.

    Medicine: Research has shown its potential in developing anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of biodegradable lubricants and surfactants.

Mechanism of Action

Oleic acid has been shown to enhance human Treg suppressive function through a mechanism that involves amplification of Treg fatty acid oxidation-driven oxidative phosphorylation metabolism, resulting in positive feedback that increases the expression of FOXP3 and phosphorylation of STAT5 .

Safety and Hazards

The reaction of oleic acid with strong oxidizing agents is exothermic and can be violent . Its reaction with finely divided metals (e.g., aluminum flakes) and with other reducing agents can be violent if the oleic acid has become peroxidized .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Keto-oleic acid typically involves the oxidation of oleic acid. One common method is the use of potassium permanganate (KMnO₄) in an alkaline medium, which selectively oxidizes the double bond at the 12th position to form the keto group. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. Catalysts such as ruthenium or palladium complexes may also be employed to enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions: 12-Keto-oleic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄).

    Substitution: The keto group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in alkaline medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products:

    Oxidation: Dicarboxylic acids.

    Reduction: 12-Hydroxy-oleic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Ricinoleic acid: Contains a hydroxyl group at the 12th position instead of a keto group.

    12-Hydroxy-oleic acid: The reduced form of 12-Keto-oleic acid.

    Epoxy-oleic acid: Contains an epoxy group at the 12th position.

Uniqueness: this compound is unique due to its keto functionality, which imparts distinct chemical reactivity and biological activity compared to its hydroxyl and epoxy analogs. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

IUPAC Name

(Z)-12-oxooctadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEOVCWNVASAFS-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5455-97-0
Record name 12-Ketooleic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC7239
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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